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Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzamide

Cat. No.: B1204051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

3,4,5-Trimethoxybenzamide, a compound of interest in medicinal chemistry and materials

science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data

acquisition. This information is crucial for the identification, characterization, and quality control

of this molecule in research and development settings.

Spectroscopic Data Summary
The spectroscopic data for 3,4,5-Trimethoxybenzamide is summarized in the following tables,

providing a clear and concise reference for its structural features.

¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0-7.2 s 2H Ar-H

~5.8-6.2 br s 2H -NH₂

3.91 s 9H -OCH₃
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Note: Experimental ¹H NMR data for 3,4,5-Trimethoxybenzamide was not readily available.

The data presented is predicted based on the analysis of structurally similar compounds.

¹³C NMR (Carbon-13 NMR) Data (Predicted)
Solvent: CDCl₃

Chemical Shift (δ) ppm Assignment

~168-170 C=O (Amide)

~153 C-OCH₃

~140 C-C=O

~128 C (Aromatic quaternary)

~104 CH (Aromatic)

60.9 p-OCH₃

56.3 m-OCH₃

Note: Experimental ¹³C NMR data for 3,4,5-Trimethoxybenzamide was not readily available.

The data presented is predicted based on the analysis of structurally similar compounds.

IR (Infrared) Spectroscopy Data
Sample Preparation: KBr Pellet
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad N-H Stretch (Amide)

3100-3000 Medium C-H Stretch (Aromatic)

2950-2850 Medium C-H Stretch (Aliphatic, -OCH₃)

~1650 Strong C=O Stretch (Amide I)

1600-1585 Medium C=C Stretch (Aromatic)

~1550 Medium N-H Bend (Amide II)

1500-1400 Medium C=C Stretch (Aromatic)

1275-1010 Strong C-O Stretch (Ether)

900-675 Strong
C-H Bend (Aromatic, out-of-

plane)

Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
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m/z Relative Intensity (%) Assignment

211 100 [M]⁺ (Molecular Ion)

196 ~80 [M-NH₂]⁺

181 ~60 [M-OCH₃]⁺

168 ~40 [M-C(=O)NH₂]⁺

153 ~30 [M-OCH₃, -CO]⁺

125 ~25 [C₇H₅O₂]⁺

94 ~20 [C₆H₆O]⁺

79 ~15 [C₆H₇]⁺

66 ~10 [C₅H₆]⁺

51 ~5 [C₄H₃]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation (for Solution-State NMR):

Accurately weigh 5-20 mg of the solid 3,4,5-Trimethoxybenzamide sample for ¹H NMR, and

20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Ensure complete dissolution by gentle vortexing or sonication.

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1204051?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cap the NMR tube securely.

Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or

ethanol to remove any grease or dirt.

Instrumental Analysis:

Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

Place the sample into the NMR spectrometer's autosampler or manually lower it into the

magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Acquire the NMR spectrum using appropriate pulse sequences and acquisition parameters.

For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a

proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and improve

signal-to-noise.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Place 1-2 mg of the solid 3,4,5-Trimethoxybenzamide sample and approximately 100-200

mg of dry, spectroscopic grade Potassium Bromide (KBr) powder into an agate mortar.[1]

Gently grind the mixture with an agate pestle for several minutes until a fine, homogeneous

powder is obtained.

Transfer a portion of the powdered mixture into a pellet-forming die.

Place the die into a hydraulic press and apply a pressure of 8-10 tons for a few minutes to

form a thin, transparent or translucent pellet.
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Carefully remove the pellet from the die.

Instrumental Analysis:

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the solid 3,4,5-Trimethoxybenzamide sample into the mass

spectrometer via a direct insertion probe.

Heat the probe to volatilize the sample into the ion source.

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron

beam (typically 70 eV). This causes the molecules to ionize, primarily forming a radical

cation (the molecular ion, [M]⁺), and to fragment in a characteristic pattern.

Mass Analysis and Detection:

The resulting ions are accelerated by an electric field into the mass analyzer.

The mass analyzer (e.g., a quadrupole or magnetic sector) separates the ions based on their

mass-to-charge ratio (m/z).

The separated ions are detected, and their abundance is recorded.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis
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The logical flow of using these spectroscopic techniques for the characterization of a known

compound like 3,4,5-Trimethoxybenzamide is illustrated below.

Compound Synthesis & Purification

Spectroscopic Analysis Data Interpretation

3,4,5-Trimethoxybenzamide

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

NMR Spectroscopy (¹H, ¹³C)

Molecular Weight &
Formula Confirmation

Functional Group
Identification

Structural Elucidation &
Confirmation

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis for Compound Characterization.

Data Interpretation
¹H NMR: The predicted proton NMR spectrum is expected to show a singlet for the two

equivalent aromatic protons, a broad singlet for the two amide protons, and a sharp singlet

integrating to nine protons for the three equivalent methoxy groups.

¹³C NMR: The predicted carbon NMR spectrum should display a signal for the carbonyl

carbon of the amide, distinct signals for the aromatic carbons (quaternary and protonated),

and signals for the methoxy carbons.

IR Spectroscopy: The IR spectrum confirms the presence of key functional groups. The

broad N-H stretch and the strong C=O stretch are characteristic of the amide group.

Aromatic C-H and C=C stretches, along with the strong C-O stretch of the methoxy groups,

are also prominent.
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Mass Spectrometry: The mass spectrum shows the molecular ion peak at m/z 211, which

corresponds to the molecular weight of 3,4,5-Trimethoxybenzamide.[2] The fragmentation

pattern provides further structural information, with major fragments corresponding to the

loss of the amide and methoxy groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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